molecular formula C15H18N4O3S3 B2957469 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851410-22-5

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2957469
CAS No.: 851410-22-5
M. Wt: 398.51
InChI Key: NQXHGTNJGUSCTJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • 3-(2-Methoxyethyl) group: Enhances solubility and modulates steric interactions.
  • 6-Methyl substituent: Improves metabolic stability by reducing oxidative susceptibility.
  • Thio-linked acetamide side chain: Connects to a thiazol-2-yl moiety, a heterocycle associated with kinase inhibition and antimicrobial activity.

The compound’s design aligns with strategies for targeting enzymes like PI3K/mTOR or kinases, where the thieno[3,2-d]pyrimidine core acts as a hinge-binding motif .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S3/c1-9-7-10-12(25-9)13(21)19(4-5-22-2)15(17-10)24-8-11(20)18-14-16-3-6-23-14/h3,6,9H,4-5,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHGTNJGUSCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and antitubercular activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₅H₁₅N₃O₄S
  • Molecular Weight: 301.30 g/mol
  • CAS Number: 1086386-77-7

Antibacterial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antibacterial properties. The specific compound under review has shown promising results against various bacterial strains.

  • Mechanism of Action:
    • The compound inhibits bacterial growth by targeting essential enzymes involved in bacterial metabolism. These include:
      • Leucyl-tRNA synthetase : Inhibitory activity against this enzyme can disrupt protein synthesis in bacteria .
      • TrmD isoenzymes : The compound has shown efficacy against these enzymes, which are crucial for tRNA modification in bacteria .
  • Case Studies:
    • In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating strong antitubercular properties compared to standard antibiotics like Rifampicin .
    • The presence of a flexible side chain containing a phenyl ring significantly enhances antibacterial activity, suggesting that structural modifications can lead to improved efficacy .

Structure-Activity Relationships (SAR)

The biological activity of thienopyrimidine derivatives is heavily influenced by their chemical structure. Key findings include:

Structural FeatureEffect on Activity
Thiazole moiety Enhances interactions with bacterial enzymes
Methoxyethyl group Increases solubility and bioavailability
Flexible side chains Critical for binding affinity to target proteins

Studies have shown that compounds with electron-withdrawing groups on the phenyl ring exhibit increased antibacterial activity compared to those with electron-donating groups .

Research Findings

Recent studies have focused on the synthesis of novel derivatives and their biological evaluation:

  • A series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial properties. Compounds with various substituents were evaluated for their MIC values against Escherichia coli and Staphylococcus aureus, revealing significant variations in activity based on structural modifications .
  • The compound's ability to inhibit bacterial growth was compared to established antibiotics, demonstrating superior performance in certain cases, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyethyl), 6-methyl, thiazol-2-yl 437.51 (calculated) Not explicitly reported; inferred kinase/PI3K inhibition N/A
2-((3-(4-Methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Methoxyphenyl), 6-methyl, thiazol-2-yl 481.57 Likely similar target profile; aromatic substituent may reduce solubility vs. 2-methoxyethyl
G1-4 () Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Dimethoxybenzyl), 6-trifluoromethylbenzothiazole 594.64 Antimicrobial/antioxidant activity; bulky substituents increase lipophilicity
Compound 14 () Thieno[3,2-d]pyrimidine 4-Morpholino, pyrazol-5-yl ~500 (estimated) Dual PI3Kα/mTOR inhibitor (IC₅₀: 15 nM and 16 nM)
PI-103 () Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine 4-Morpholino, pyrimidine extension 465.49 PI3K/mTOR inhibitor; improved in vivo stability vs. earlier analogues

Key Observations

Substituent Flexibility :

  • The C-3 position (e.g., 2-methoxyethyl vs. 4-methoxyphenyl) significantly impacts solubility and target engagement. Aliphatic chains (e.g., 2-methoxyethyl) may enhance aqueous solubility compared to aromatic substituents .
  • C-6 methyl in the target compound likely improves metabolic stability, a common optimization step in kinase inhibitors .

Biological Activity Trends: Thieno[3,2-d]pyrimidine derivatives with morpholino or pyrazolyl groups (e.g., Compound 14, PI-103) show potent PI3K/mTOR inhibition, suggesting the core’s suitability for kinase targets . The thiazol-2-yl acetamide moiety in the target compound is structurally distinct from benzothiazole derivatives (e.g., G1-4), which are linked to antimicrobial activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution (e.g., thioacetamide coupling) and recrystallization .

Research Findings and Implications

  • Target Selectivity: The 2-methoxyethyl group may reduce off-target interactions compared to morpholino-containing analogues (e.g., Compound 14), which exhibit broader kinase inhibition .
  • Drug-Likeness : The target compound’s molecular weight (~437.51) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral bioavailability.
  • Unresolved Questions : Specific activity data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating further biochemical assays.

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